(S)-2-chloropropanoate

Stereospecific synthesis Catalyst comparison Methyl (S)-2-chloropropionate

(S)-2-Chloropropanoate is the conjugate base of (S)-2-chloropropanoic acid, belonging to the alpha-halocarboxylic acid class with the molecular formula C₃H₄ClO₂⁻ and a monoisotopic mass of 106.99 Da. It is the simplest chiral chlorocarboxylic acid, bearing a single stereogenic center at the C2 position in the (S)-configuration.

Molecular Formula C3H4ClO2-
Molecular Weight 107.51 g/mol
Cat. No. B1238052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-chloropropanoate
Molecular FormulaC3H4ClO2-
Molecular Weight107.51 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])Cl
InChIInChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1/t2-/m0/s1
InChIKeyGAWAYYRQGQZKCR-REOHCLBHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Chloropropanoate: Core Identity, Physicochemical Class, and Procurement-Relevant Characteristics


(S)-2-Chloropropanoate is the conjugate base of (S)-2-chloropropanoic acid, belonging to the alpha-halocarboxylic acid class with the molecular formula C₃H₄ClO₂⁻ and a monoisotopic mass of 106.99 Da [1]. It is the simplest chiral chlorocarboxylic acid, bearing a single stereogenic center at the C2 position in the (S)-configuration [2]. This compound serves as a critical chiral building block in the synthesis of aryloxyphenoxypropionate (APP) herbicides—including fluazifop-P, haloxyfop-P, and diclofop-P-methyl—where the (S)-enantiomer of the chloropropionate precursor is required to produce the herbicidally active (R)-enantiomer of the final product [3]. It is also employed in pharmaceutical intermediate synthesis, notably for the rheumatoid arthritis therapeutic agent TIPTP [4]. The compound is commercially available as the free acid (CAS 29617-66-1) and as various alkyl esters (methyl, ethyl, butyl, isobutyl, octyl), each with distinct reactivity and enzymatic recognition profiles.

Why Racemic 2-Chloropropanoate or the (R)-Enantiomer Cannot Substitute for (S)-2-Chloropropanoate in Critical Syntheses


The (S)-2-chloropropanoate scaffold cannot be substituted by its (R)-enantiomer or racemic mixture because it functions as a stereochemical linchpin in SN2-type nucleophilic displacement reactions that proceed with inversion of configuration [1]. In the industrial synthesis of APP herbicides, only the (R)-enantiomer of the final phenoxypropionic acid product is herbicidally active; the corresponding (S)-enantiomer is biologically inactive and potentially toxic [2]. The (S)-2-chloropropanoate starting material is therefore mandatory to produce the active (R)-configured herbicide via stereospecific inversion [1]. Furthermore, the two enantiomers exhibit differential recognition by both synthetic catalysts and biocatalysts: Candida cylindracea lipase hydrolyzes octyl R(+)-2-chloropropionate but not the S(-)-enantiomer, while carboxylesterase NP shows the opposite enantiopreference depending on the ester substrate [3]. Even minimal enantiomeric contamination (<2%) in the (S)-starting material propagates through synthesis and compromises the optical purity and regulatory compliance of the final agrochemical product [1]. Racemic 2-chloropropanoate cannot serve as a drop-in replacement because resolution-based processes inherently cap the theoretical yield of the desired enantiomer at 50% [4].

(S)-2-Chloropropanoate: Quantified Differentiation Evidence Against Closest Analogs, Alternative Catalysts, and Competing Chiral Intermediates


Lewis Base Ionic Liquid Catalyst vs. Pyridine and DMF: Head-to-Head Comparison of Enantiomeric Excess and Yield in One-Pot Stereospecific Methyl Ester Synthesis

In a direct head-to-head comparison under identical reaction conditions (1.0 mol L-methyl lactate, 1.0–1.1 mol thionyl chloride, 90°C, 1 hour), the use of 0.2 mol% 1,1,3,3-tetramethylguanidinium acetate as a Lewis base ionic liquid catalyst produced (S)-2-chloropropionic acid methyl ester with 95.1% enantiomeric excess (ee) and 98.8% yield by GC area percent [1]. Substituting the catalyst with pyridine (0.5 wt%) delivered only 71.3% ee and 81.5% yield with multiple impurity peaks; dimethylformamide (1 wt%) yielded 73.9% ee and 84.6% yield, also with impurity peaks [1]. Alternative Lewis base ionic liquids—1,1,3,3-tetramethylguanidinium tetrafluoroborate and 1,3-dimethyl-2-imidazolidinone tetrafluoroborate—produced similarly superior results of 94.5% ee / 98.3% yield and 92.7% ee / 99.0% yield, respectively, confirming the class effect [1].

Stereospecific synthesis Catalyst comparison Methyl (S)-2-chloropropionate Enantiomeric excess

Asymmetric Reduction via 2-Haloacrylate Reductase: >99.9% ee at 37.4 g/L vs. Traditional Resolution Maximum 50% Theoretical Yield from Racemate

A recombinant Escherichia coli system co-expressing 2-haloacrylate reductase from Burkholderia sp. WS with an NADPH regeneration system achieved production of (S)-2-chloropropionate at 37.4 g/L with >99.9% enantiomeric excess [1]. This asymmetric reduction approach converts 2-chloroacrylate directly to the single (S)-enantiomer. In contrast, the traditional industrial resolution method using (R)-2-haloacid dehalogenase to selectively degrade the (R)-enantiomer from racemic 2-chloropropionic acid has a theoretical maximum yield of only 50% of the desired (S)-enantiomer from the racemic starting material [2]. Metabolic engineering further improved the system: a Pnt-deletion strain with UdhA overexpression achieved a maximum product yield of 1.4 mol (S)-2-chloropropionate per mol glucose, representing a 150% improvement over the wild-type strain [1].

Asymmetric reduction Biocatalysis 2-Haloacrylate reductase Enantiomeric excess

Ester Chain-Length-Dependent Enzymatic Enantioselectivity: Candida cylindracea Lipase Shows Absolute Discrimination for Octyl but Not Methyl Esters

Candida cylindracea lipase exhibits absolute stereochemical discrimination when presented with octyl 2-chloropropionate as substrate: it hydrolyzes the octyl R(+)-ester but shows zero activity toward octyl S(-)-2-chloropropionate [1]. This enables preparative-scale resolution yielding gram quantities of both R(+)-chloropropionic acid and octyl S(-)-2-chloropropionate in high optical purity [1]. Critically, this enantioselectivity is completely abolished when the methyl ester of the same acid is used: the enzyme exhibits 'no appreciable stereoselectivity in the hydrolysis of the methyl ester' [1]. The solubility data provide a mechanistic rationale: methyl 2-chloropropionate is fully water-soluble at working concentrations, whereas the octyl ester exists as an emulsion, suggesting the lipase requires adsorption at a substrate-water interface to express its stereoselectivity [1]. A separate study using methyl (2R)-(+)-2-chloropropanoate as an acyl donor for menthol transesterification with Candida rugosa lipase achieved excellent diastereomeric excess (>94%), further demonstrating that the enantiomeric chloropropanoate esters can function as effective chiral acyl donors when paired with the appropriate lipase and alcohol acceptor [2].

Enzymatic resolution Candida cylindracea lipase Substrate engineering Ester chain length

Leaving Group Impact on Downstream Optical Purity: Chloride vs. Tosylate, Mesylate, and Bromide in SN2 Displacement Reactions

In the SN2 reaction of optically active 2-substituted propionic acid derivatives with phenoxide nucleophiles to produce aryloxyphenoxypropionic acid herbicides, the nature of the leaving group at the C2 position profoundly affects the optical purity of the final (R)-product [1]. Under comparable reaction conditions, the following optical purities were obtained for the displacement product: tosylate leaving group yielded ~80% optical purity, mesylate ~45%, bromide ~45%, and chloride only ~10% [1]. This means that when (S)-2-chloropropionic acid (the chloride leaving group form) is used directly, the product optical purity is the lowest among all four leaving groups tested—approximately 8-fold lower than the tosylate [1]. However, the patent literature also teaches that this limitation can be overcome by using a stoichiometric excess (3–10 molar equivalents) of the phenol nucleophile, which drives the reaction to product optical purities exceeding 75% when starting with (S)-2-chloropropionic acid of ≥85% ee [1]. This process innovation, conducted in aqueous base with complete consumption of the chiral starting material, avoids the racemization and recovery issues associated with recycling excess chiral reagent [1].

Leaving group effect SN2 inversion Optical purity retention Herbicide intermediate

Racemization Susceptibility: Thermal and Chemical Stability Limits of (S)-2-Chloropropanoate vs. Biocatalytic Preservation of Configuration

(S)-2-Chloropropanoate esters are susceptible to racemization under common synthetic conditions. Hydrolysis of the carboxy ester under standard acidic or basic conditions 'always leads to substantial racemisation' [1]. Thermal racemization occurs above 80°C, necessitating precise temperature control during synthesis and workup . Traditional chlorination of L-methyl lactate with thionyl chloride using pyridine hydrochloride catalyst causes partial racemization to below 80% ee, rendering the product unusable for enantiomerically pure agrochemical synthesis [2]. In contrast, the use of pig liver esterase (PLE) at neutral pH enables ester hydrolysis to the free acid 'without racemisation' [1]. Similarly, the Lewis base ionic liquid-catalyzed process at 90°C achieves 95.1% ee with only ~1% ee erosion from the starting L-methyl lactate (96.4% ee) [2]. The racemization of optically active 2-chloroaliphatic acids can be deliberately induced by heating in acidified chloride ion solutions, a process exploited industrially to recycle the undesired (R)-enantiomer back to racemate for re-resolution [3].

Racemization Thermal stability Pig liver esterase Process safety

Chiral Auxiliary Approach: Two-Step Synthesis of (S)-2-Chloropropanoic Acid from (±)-2-Chloropropanyl Chloride Achieves 98% ee in 66% Yield

A chiral auxiliary approach reported for the synthesis of (S)-2-chloropropanoic acid—a key building block for the ACCase-inhibiting herbicides dichlorprop, mecoprop, and related compounds—delivered the product from (±)-2-chloropropanyl chloride in two steps with 66% overall yield and 98% enantiomeric excess [1]. This method contrasts with the diazotization route from L-alanine, which provides (S)-2-chloropropionic acid in 58–65% yield with optical purity dependent on the starting amino acid enantiopurity (typically 95.2–97.9% ee when starting from 97% ee L-alanine) [2]. The chiral auxiliary approach is notable because it starts from an achiral, racemic precursor rather than the chiral pool amino acid L-alanine, offering an alternative supply chain strategy. Additionally, the single-step stereospecific synthesis using Lewis base ionic liquids (Evidence Item 1) achieves 95.1% ee in 98.8% yield from L-methyl lactate [3], providing a third distinct synthetic benchmark. The commercial specification for (S)-2-chloropropionic acid typically requires ≥98% ee, with supplier technical datasheets listing purity at 99.0% assay and optical purity ≥98% .

Chiral auxiliary 2-Chloropropanyl chloride Enantiomeric excess ACCase inhibitor herbicide

(S)-2-Chloropropanoate: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Industrial-Scale Synthesis of Aryloxyphenoxypropionate (APP) Herbicides (Fluazifop-P, Haloxyfop-P, Diclofop-P-Methyl, Mecoprop-P)

The dominant industrial application of (S)-2-chloropropanoate is as the chiral precursor for (R)-aryloxyphenoxypropionic acid herbicides. In this SN2-based route, the (S)-enantiomer of 2-chloropropionic acid or its ester undergoes nucleophilic displacement with a substituted phenoxide with stereochemical inversion to yield the herbicidally active (R)-enantiomer [1]. The evidence directly supports procurement specifications: the starting (S)-2-chloropropanoate must have ≥85% ee to achieve ≥75% ee in the final herbicide product, with excess phenol (3–10 equivalents) needed to compensate for the intrinsically poor chloride leaving group (~10% optical purity retention under standard conditions) [1]. The (S)-enantiomer of the chiral intermediate is mandatory because the (R)-product enantiomer is the sole biologically active form—the (S)-product enantiomer is inactive and potentially toxic [2]. Key commercial herbicides accessed via this intermediate include fluazifop-P-butyl, haloxyfop-P-methyl, diclofop-P-methyl, and mecoprop-P [3].

Chiral Resolution and Enantiopurification via Lipase-Catalyzed Kinetic Resolution Using Octyl Ester Substrates

For laboratories or pilot-scale operations requiring enantiopure (S)-2-chloropropionate from racemic mixtures, the evidence prescribes the use of octyl (rather than methyl) esters for Candida cylindracea lipase-catalyzed resolution, as the enzyme exhibits absolute stereodiscrimination (E effectively infinite) only with the octyl ester [1]. The methyl ester shows no appreciable enantioselectivity and cannot be resolved with this enzyme [1]. Preparative-scale resolutions yield gram quantities of octyl S(-)-2-chloropropionate and R(+)-chloropropionic acid in high optical purity [1]. The evidence also identifies porcine pancreatic lipase (steapsase) as an alternative biocatalyst for kinetic resolution of racemic 2-chloropropionate esters in phosphate buffer (pH 7.2, 25–30°C), producing (S)-(-)-2-chloropropionate butyl ester in 82.5–94.8% yield with 88.6–89% ee, while the aqueous phase yields (R)-(+)-2-chloropropionic acid [2].

Asymmetric Reduction for High-Throughput (S)-2-Chloropropionate Production with Recombinant Whole-Cell Biocatalysts

The recombinant E. coli system expressing 2-haloacrylate reductase with NADPH cofactor regeneration represents the highest documented productivity and enantiopurity for (S)-2-chloropropionate: 37.4 g/L at >99.9% ee [1]. This exceeds the typical commercial specification of ≥98% ee and provides a benchmark for process development. Metabolic engineering enhancements, specifically PntAB deletion with UdhA overexpression, boost product yield by 150% over the wild-type strain to 1.4 mol product/mol glucose [1]. This system avoids the intrinsic 50% yield ceiling of traditional resolution methods [2] and is directly relevant to NADPH-dependent reductive biosynthesis monitoring, where (S)-2-chloropropionate production serves as a validated model system [1].

Pharmaceutical Intermediate Synthesis: TIPTP and Chiral Drug Building Blocks

Beyond agrochemicals, methyl (S)-2-chloropropionate (CAS 73246-45-4) is a documented chiral starting material for the synthesis of TIPTP, a therapeutic agent for rheumatoid arthritis [1]. The compound's utility in pharmaceutical synthesis leverages its stereospecific reactivity as a chiral C3 building block. The evidence for the Lewis base ionic liquid-catalyzed synthesis (95.1% ee, 98.8% yield, no solvent, no distillation required) [2] is particularly relevant for pharmaceutical procurement, as it eliminates purification steps that could introduce impurities or cause racemization, and the high ee ensures compliance with ICH Q3A guidelines for chiral impurity thresholds in active pharmaceutical ingredients.

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